molecular formula C19H18N8 B2523323 3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine CAS No. 2380177-44-4

3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine

Cat. No.: B2523323
CAS No.: 2380177-44-4
M. Wt: 358.409
InChI Key: MCVCEQAKHBCUSG-UHFFFAOYSA-N
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Description

3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is a complex heterocyclic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes a pyrazolo[1,5-a]pyrazine moiety, a piperazine ring, and a pyridazine core. These structural features contribute to its diverse biological activities and potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine typically involves multi-step reactions that include cycloaddition, condensation, and substitution reactions. One common synthetic route involves the cycloaddition of N-aminopyridinium ylides with ynals to form the pyrazolo[1,5-a]pyrazine core . This reaction is carried out under mild conditions and utilizes N-aminopyridinium ylides as both a 1,3-dipole and a nitrogen source.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups present on the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated solvents and catalysts like palladium on carbon.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine involves its interaction with specific molecular targets and pathways. This compound is known to inhibit certain enzymes, such as Janus Kinases, by binding to their active sites and preventing substrate access . Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(4-{Pyrazolo[1,5-a]pyrazin-4-yl}piperazin-1-yl)-6-(pyridin-3-yl)pyridazine is unique due to its combination of a pyrazolo[1,5-a]pyrazine moiety with a piperazine ring and a pyridazine core. This unique structure contributes to its diverse biological activities and makes it a valuable compound for scientific research and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(6-pyridin-3-ylpyridazin-3-yl)piperazin-1-yl]pyrazolo[1,5-a]pyrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N8/c1-2-15(14-20-6-1)16-3-4-18(24-23-16)25-10-12-26(13-11-25)19-17-5-7-22-27(17)9-8-21-19/h1-9,14H,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCVCEQAKHBCUSG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CN=CC=C3)C4=NC=CN5C4=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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